![molecular formula C10H11ClN4 B1464951 [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine CAS No. 1249020-10-7](/img/structure/B1464951.png)

[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Übersicht

Beschreibung

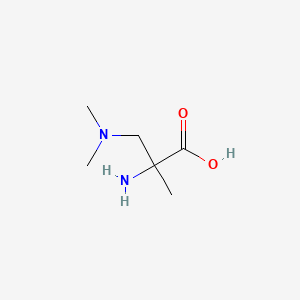

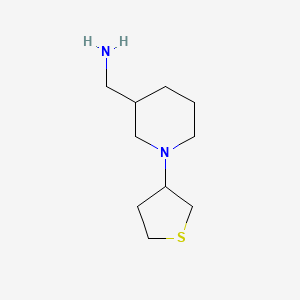

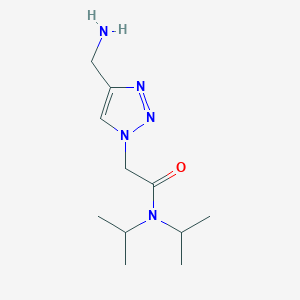

1-(4-Chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine, also known as CMPT, is an organic compound belonging to the class of triazoles. It is a heterocyclic compound containing a nitrogen atom in the ring structure, and is used in various scientific research applications. CMPT has a wide range of applications in medicine, biochemistry, and pharmacology due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Triazole derivatives are synthesized through various chemical reactions, including 1,3-dipolar cycloaddition reactions, which are common for constructing triazole rings. These compounds are characterized using techniques such as NMR spectroscopy, FT-IR, DSC, and mass spectrometry to determine their structure and properties (Aouine Younas et al., 2014) (Ganesh Shimoga et al., 2018).

Antimicrobial Activities

New series of triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Preliminary screenings indicate that many of these compounds show moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, suggesting their potential use in developing new antimicrobial agents (K D Thomas et al., 2010).

Catalytic and Surfactant Applications

Triazole derivatives have been investigated as bi-functional surfactants in catalytic processes, such as the copper-catalyzed aerobic oxidation of alcohols in water. These compounds serve dual functions as N donor ligands and surfactants, highlighting their utility in green chemistry and catalysis (Vasut Nakarajouyphon et al., 2022).

Antioxidant Properties

Research on novel 1,2,3-triazole-containing nitrones has explored their antioxidant capacities. These studies involve various assays to evaluate their potential in inhibiting lipid peroxidation and scavenging free radicals, indicating their relevance in developing new antioxidant agents (D. Hadjipavlou-Litina et al., 2022).

Chiral Discrimination

The separation of enantiomers using stationary phases based on amylose tris(3,5-dimethylphenyl)carbamate highlights the application of triazole derivatives in chiral discrimination. This research demonstrates the importance of weak interactions, such as hydrogen bonding and inclusion phenomena, in enantioselective separations (Y. Bereznitski et al., 2002).

Eigenschaften

IUPAC Name |

[1-(4-chloro-2-methylphenyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTEOHIYIYUJIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464872.png)

![{1-[2-(4-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464873.png)

![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methanamine](/img/structure/B1464874.png)

![[1-(Thian-4-yl)piperidin-3-yl]methanamine](/img/structure/B1464876.png)

![N-[(1-ethylpiperidin-4-yl)methyl]cyclobutanamine](/img/structure/B1464877.png)

![4-[2-(Piperazin-1-yl)acetyl]benzonitrile](/img/structure/B1464880.png)

![{1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464883.png)

![{1-[(5-Methylthiophen-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464886.png)

![3-[4-(Aminomethyl)piperidine-1-carbonyl]pyridin-2-ol](/img/structure/B1464887.png)

![{1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464888.png)

![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1464889.png)